molecular formula C13H12FNS B2962829 4-[(4-Fluorobenzyl)sulfanyl]aniline CAS No. 710965-93-8

4-[(4-Fluorobenzyl)sulfanyl]aniline

Cat. No. B2962829
CAS RN: 710965-93-8
M. Wt: 233.3
InChI Key: BWAMEPIGBSGVCX-UHFFFAOYSA-N
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Description

“4-[(4-Fluorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H12FNS and a molecular weight of 233.31 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “4-[(4-Fluorobenzyl)sulfanyl]aniline” is 1S/C13H12FNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-[(4-Fluorobenzyl)sulfanyl]aniline” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, closely related to 4-[(4-Fluorobenzyl)sulfanyl]aniline, have been synthesized and tested for their inhibition activity against carbonic anhydrase IX, a tumor-associated enzyme. This research reveals the potential for designing potent inhibitors with applications as antitumor agents (Ilies et al., 2003).

Environmental Biotechnology

Research on Novosphingobium resinovorum SA1, a bacterium capable of utilizing sulfanilic acid (a structural analog of 4-[(4-Fluorobenzyl)sulfanyl]aniline) as a carbon, nitrogen, and sulfur source, highlights the organism's potential in the biodegradation of aromatic compounds. This underscores the environmental significance of related compounds in bioremediation processes (Hegedűs et al., 2017).

Polymer Science

Studies on the electropolymerization of aniline and its derivatives, including those incorporating sulfanyl groups, have provided insights into the development of novel materials for electro-emissive devices. These materials exhibit unique electropolymerization behaviors and infrared emissivity regulation capabilities, highlighting their potential in thermal control and camouflage applications (Wang et al., 2020).

Chemical Synthesis and Labeling

Aniline catalysis has been used to activate aromatic aldehydes toward amine nucleophiles, facilitating rapid and high-yielding ligations. This method enables efficient labeling of peptides and proteins, suggesting applications in biomolecular tagging and drug development (Dirksen & Dawson, 2008).

Quantum Mechanical and Spectroscopic Studies

The structural and electronic properties of related compounds have been explored through quantum mechanical and spectroscopic studies. These investigations contribute to our understanding of their physical properties and potential applications in materials science (Muthu & Maheswari, 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAMEPIGBSGVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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